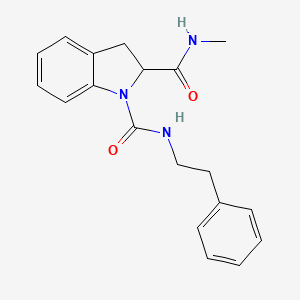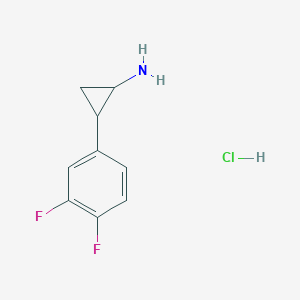
2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of ticagrelor , which is a reversible oral P2Y12 receptor antagonist .
Mode of Action
As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s ability to inhibit the P2Y12 receptor, thereby preventing platelet aggregation .
Biochemical Pathways
As a key intermediate in the synthesis of ticagrelor , it may play a role in the inhibition of the ADP-induced platelet aggregation pathway .
Pharmacokinetics
As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s pharmacokinetic properties, which include rapid absorption and extensive distribution .
Result of Action
As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s effects, which include the prevention of platelet aggregation and reduction of thrombotic cardiovascular events .
Biochemical Analysis
Biochemical Properties
The role of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride in biochemical reactions is primarily as an intermediate in the synthesis of other compounds. It interacts with enzymes involved in the synthesis of trans-2-arylcyclopropylamines
Cellular Effects
Given its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it may indirectly influence cell function by affecting the activity of this enzyme .
Molecular Mechanism
As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of chemical bonds during reaction processes .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps :
Starting Material: The process begins with the preparation of (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol.
Cyclopropanation: This intermediate is then subjected to cyclopropanation using triphenylphosphine and diethylazodicarboxylate in benzene to yield (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane.
Reduction: The nitro group is reduced by catalytic hydrogenation with a palladium catalyst and zinc dust to obtain 2-(3,4-difluorophenyl)cyclopropane amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the cyclopropane ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or zinc dust.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: An intermediate used in the synthesis of ticagrelor, a P2Y12 receptor antagonist.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine mandelate: Another derivative used in medicinal chemistry.
Uniqueness
2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals[8][8].
Properties
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLOCHFFLYHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
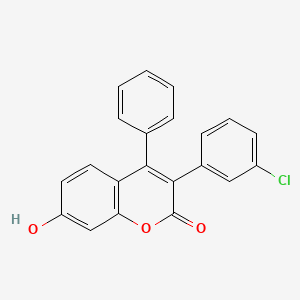
![4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2454085.png)

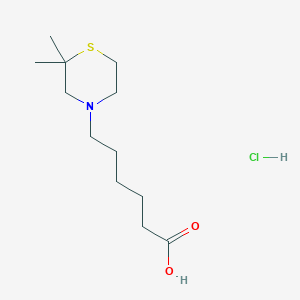
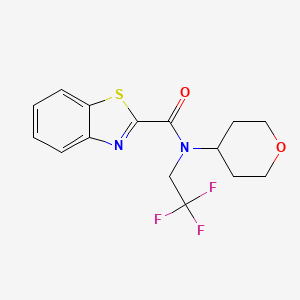
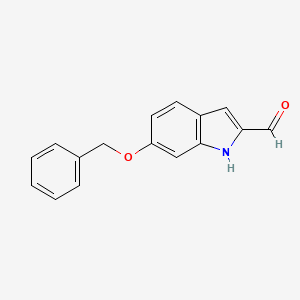
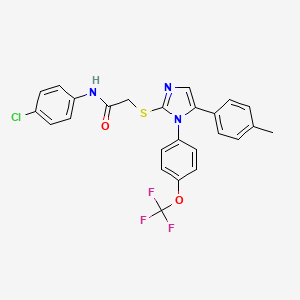
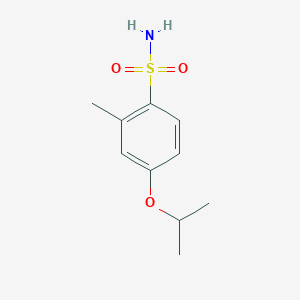

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2454096.png)
![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2454098.png)
![6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2454099.png)
![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)
